4-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-N-(4-nitrophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine
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Overview
Description
4-[(2E)-2-[(3-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-(4-NITROPHENYL)-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that features a triazine core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2E)-2-[(3-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-(4-NITROPHENYL)-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE typically involves multiple steps:
Formation of the Triazine Core: The triazine core can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines.
Substitution Reactions:
Hydrazone Formation: The hydrazone linkage is formed by reacting the triazine derivative with hydrazine and an aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amine.
Reduction: The bromophenyl group can be involved in various substitution reactions.
Substitution: The triazine core can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Reduction of Nitro Group: Formation of the corresponding amine.
Substitution on Triazine Core: Formation of various substituted triazine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry.
Materials Science:
Biology and Medicine
Drug Development: Potential use as a pharmacophore in the design of new therapeutic agents.
Biological Probes: Can be used in the development of probes for biological imaging and diagnostics.
Industry
Polymer Science: Potential use in the synthesis of novel polymers with unique properties.
Agriculture: Possible applications as a pesticide or herbicide due to its bioactive functional groups.
Mechanism of Action
The mechanism of action of 4-[(2E)-2-[(3-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-(4-NITROPHENYL)-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE is not well-documented. it is likely to interact with biological targets through its functional groups, such as the nitro and bromophenyl groups, which can participate in various biochemical interactions.
Comparison with Similar Compounds
Similar Compounds
- **4-[(2E)-2-[(3-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-(4-NITROPHENYL)-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE
- **4-[(2E)-2-[(3-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-(4-NITROPHENYL)-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE
Uniqueness
The presence of the bromophenyl group in 4-[(2E)-2-[(3-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-(4-NITROPHENYL)-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE imparts unique reactivity and potential biological activity compared to its chloro- and fluoro- analogs.
Properties
Molecular Formula |
C20H19BrN8O2 |
---|---|
Molecular Weight |
483.3 g/mol |
IUPAC Name |
2-N-[(E)-(3-bromophenyl)methylideneamino]-4-N-(4-nitrophenyl)-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C20H19BrN8O2/c21-15-5-3-4-14(12-15)13-22-27-19-24-18(25-20(26-19)28-10-1-2-11-28)23-16-6-8-17(9-7-16)29(30)31/h3-9,12-13H,1-2,10-11H2,(H2,23,24,25,26,27)/b22-13+ |
InChI Key |
VXHCQAKYROUIAX-LPYMAVHISA-N |
Isomeric SMILES |
C1CCN(C1)C2=NC(=NC(=N2)N/N=C/C3=CC(=CC=C3)Br)NC4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC(=N2)NN=CC3=CC(=CC=C3)Br)NC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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